N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
Description
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide: is a complex organic compound that features a morpholine ring, a pyrrole ring, and a thiophene ring
Properties
Molecular Formula |
C17H23N3O2S |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H23N3O2S/c21-17(18-4-7-19-8-10-22-11-9-19)13-16(15-3-12-23-14-15)20-5-1-2-6-20/h1-3,5-6,12,14,16H,4,7-11,13H2,(H,18,21) |
InChI Key |
NNDVOGBAZVKLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common method involves the coupling of a morpholine derivative with a pyrrole-thiophene intermediate. The reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but contains an indole ring instead of a morpholine ring.
4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: Contains a pyrroline ring and a benzenesulfonamide group.
Uniqueness
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of morpholine, pyrrole, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
